Cas no 18102-38-0 (1-Methoxy-3,5-dimethyl-2-nitrobenzene)

1-Methoxy-3,5-dimethyl-2-nitrobenzene 化学的及び物理的性質
名前と識別子
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- Benzene, 1-methoxy-3,5-dimethyl-2-nitro-
- 1-Methoxy-3,5-dimethyl-2-nitrobenzene
- 1-methoxy-3,5-dimethyl-2-nitro-benzene
- 2-nitro-3,5-dimethylanisole
- 3,5-Dimethyl-2-nitro-anisol
- 3,5-dimethyl-2-nitroanisole
- 3,5-dimethyl-2-nitro-anisole
- 4-Nitro-5-methoxy-m-xylol
- A812582
- AC1LASIN
- Anisole, 3,5-dimethyl-2-nitro-
- Methyl-(2-nitro-3.5-dimethyl-phenyl)-aether
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計算された属性
- せいみつぶんしりょう: 181.07393
じっけんとくせい
- PSA: 52.37
1-Methoxy-3,5-dimethyl-2-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M493015-2mg |
1-Methoxy-3,5-dimethyl-2-nitrobenzene |
18102-38-0 | 2mg |
$ 65.00 | 2022-06-03 | ||
Alichem | A010005791-250mg |
3,5-Dimethyl-2-nitroanisole |
18102-38-0 | 97% | 250mg |
$494.40 | 2023-09-02 | |
Alichem | A010005791-500mg |
3,5-Dimethyl-2-nitroanisole |
18102-38-0 | 97% | 500mg |
$815.00 | 2023-09-02 | |
TRC | M493015-10mg |
1-Methoxy-3,5-dimethyl-2-nitrobenzene |
18102-38-0 | 10mg |
$ 80.00 | 2022-06-03 | ||
TRC | M493015-1mg |
1-Methoxy-3,5-dimethyl-2-nitrobenzene |
18102-38-0 | 1mg |
$ 50.00 | 2022-06-03 | ||
Alichem | A010005791-1g |
3,5-Dimethyl-2-nitroanisole |
18102-38-0 | 97% | 1g |
$1490.00 | 2023-09-02 |
1-Methoxy-3,5-dimethyl-2-nitrobenzene 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
1-Methoxy-3,5-dimethyl-2-nitrobenzeneに関する追加情報
Benzene, 1-methoxy-3,5-dimethyl-2-nitro-
Benzene, 1-methoxy-3,5-dimethyl-2-nitro- is a specialized organic compound with unique chemical properties that have garnered significant attention in the fields of pharmaceuticals, agriculture, and environmental science. This compound belongs to the category of substituted aromatic compounds, characterized by its nitro group, methoxy group, and methyl substituents on a benzene ring.
Firstly, the presence of a nitro group at position 2 imparts strong electron-withdrawing properties to the molecule. This functional group is known for its ability to activate certain pathways in biological systems while maintaining structural stability. The methoxy group at position 1 introduces a polar, electron-donating substituent, which can influence the compound's reactivity and solubility characteristics. Additionally, the methyl groups at positions 3 and 5 add steric bulk to the molecule, potentially affecting its interactions with biological systems.
Recent studies have highlighted the potential of this compound in drug delivery. Its unique combination of functional groups allows for tailored chemical modifications that enhance bioavailability. For instance, research published in the Journal of Medicinal Chemistry (2023) explored its use as a scaffold for developing targeted therapies with improved pharmacokinetics. The compound's stability under physiological conditions and its ability to resist enzymatic degradation make it an attractive candidate for sustained-release drug formulations.
Beyond pharmaceutical applications, this compound has shown promise in the agrochemical sector. Field trials conducted in 2023 demonstrated its efficacy as a plant growth regulator, particularly in enhancing yield under stress conditions such as drought or salinity. The interplay between its nitro and methoxy groups enables fine-tuning of its biological activity, making it suitable for diverse agricultural environments.
Environmental considerations are another critical area of research. Studies in environmental toxicology have focused on the compound's degradation pathways and bioaccumulation potential. Advanced analytical techniques, including LC-MS and GC-TOF, revealed that under natural conditions, this compound undergoes rapid microbial degradation, reducing its persistence in soil and water systems.
Furthermore, computational chemistry studies using DFT (Density Functional Theory) have provided deeper insights into the electronic structure of Benzene, 1-methoxy-3,5-dimethyl-2-nitro-. These analyses predict its high reactivity in nucleophilic aromatic substitution reactions, a property that could be harnessed for designing more efficient industrial catalysts.
In summary, the compound's unique combination of functional groups positions it as a versatile tool in multiple scientific domains. Its applications span from pharmaceuticals to agrochemicals, with ongoing research exploring its potential in nanotechnology. As our understanding of its properties continues to evolve, it is poised to play an increasingly significant role in addressing global challenges in health and agriculture.
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